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Compound of Interest

Compound Name: Mesitylene

Cat. No.: B046885

Mesitylene: A Spectroscopic Analysis Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of
mesitylene (1,3,5-trimethylbenzene) relevant to its spectroscopic analysis. The information is
intended to assist researchers in utilizing mesitylene as a solvent, standard, or analyte in

various spectroscopic applications.

Core Physicochemical Properties

Mesitylene is a colorless, flammable liquid hydrocarbon with a characteristic aromatic odor. Its
symmetrical structure, with three methyl groups positioned equally around the benzene ring,
results in unique spectroscopic features.[1]
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Property Value Reference
Molecular Formula CoHi2 [2]
Molecular Weight 120.19 g/mol [3]

Boiling Point 164.7 °C [11[2]
Melting Point -44.8 °C [1112]
Density 0.8637 g/cm? at 20 °C [1]
Refractive Index (n2°/D) 1.499 [4][5]
Solubility in Water 48.2 mg/L at 25 °C (insoluble) [2]

o . Miscible with ethanol, ether,
Solubility in Organic Solvents [61[7]
benzene, and acetone

Spectroscopic Data and Analysis

The symmetrical nature of mesitylene simplifies its spectroscopic signatures, making it a
useful reference standard in some applications.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Due to its high symmetry, the *H NMR spectrum of mesitylene is deceptively simple, showing
only two distinct signals.[4][8] The three aromatic protons are chemically equivalent, as are the
nine protons of the three methyl groups.[1][9]
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Chemical Shift (8)

Nucleus Multiplicity Assignment
Ppm

H ~6.8 Singlet Aromatic (Ar-H)

H ~2.3 Singlet Methyl (CHs)
Aromatic (quaternar

13C ~138 & Y
C)

13C ~127 - Aromatic (C-H)

13C ~21 - Methyl (CHs)

Infrared (IR) Spectroscopy

The IR spectrum of mesitylene displays characteristic peaks corresponding to the vibrations of
its aromatic ring and methyl groups.

Wavenumber (cm—?) Vibration Type

3080 - 3030 Aromatic C-H stretch
2975 - 2845 Methyl C-H stretch

~1600 and ~1500 Aromatic C=C ring stretch
1470 - 1370 Methyl C-H bend

Aromatic C-H out-of-plane bend (characteristic
of 1,3,5-trisubstitution)

900 - 735

UV-Visible (UV-Vis) Spectroscopy

Mesitylene exhibits ultraviolet absorption characteristic of substituted benzene rings. Alkyl
substitution on the benzene ring typically shifts the absorption to longer wavelengths compared
to unsubstituted benzene.[2]
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Amax (nm) Solvent
~267 Alcohol
~263 Alcohol

Mass Spectrometry (MS)

In mass spectrometry, mesitylene undergoes fragmentation upon ionization. The molecular ion
peak and characteristic fragment ions are observed.

m/z Assignment

120 Molecular lon [M]*
105 [M-CHs]* (Base Peak)
77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of mesitylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

Obijective: To obtain high-resolution *H and 3C NMR spectra of mesitylene.
Methodology:
e Sample Preparation:

o Prepare a solution of mesitylene by dissolving approximately 5-25 mg for *H NMR or 50-
100 mg for 133C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean, dry vial.[10]

o The use of a deuterated solvent is crucial to avoid large solvent signals in the *H spectrum
and to provide a lock signal for the spectrometer.[4]
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the
solution for chemical shift referencing (& = 0.00 ppm).[4]

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

e Instrument Parameters (Typical):
o Spectrometer: A 300 MHz or higher field NMR spectrometer.
o Nuclei: *H and 3C.
o Temperature: Room temperature.

o 'H NMR:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

o 1BC NMR:

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

Decoupling: Proton broadband decoupling.
e Data Acquisition and Processing:

o Insert the NMR tube into the spectrometer.
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o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

o Acquire the Free Induction Decay (FID) using the specified parameters.

o Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o Integrate the peaks in the *H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Obijective: To obtain the infrared absorption spectrum of liquid mesitylene.
Methodology:
o Sample Preparation (Neat Liquid Film):

o Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[11] If necessary,
clean them with a small amount of a volatile solvent like acetone and dry them completely.
[11]

o Place one to two drops of neat (undiluted) mesitylene onto the center of one salt plate.
[11]

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.[11]

e Instrument Parameters (Typical):
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000 cm~* to 400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o Data Acquisition and Processing:

[e]

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty beam path.

[¢]

Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

o

Label the significant peaks with their corresponding wavenumbers.
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of mesitylene.
Methodology:
e Sample Preparation:
o Choose a UV-transparent solvent in which mesitylene is soluble (e.g., ethanol, hexane).

o Prepare a stock solution of known concentration by accurately weighing a small amount of
mesitylene and dissolving it in a precise volume of the chosen solvent in a volumetric
flask.

o Prepare a dilute solution for analysis by transferring a small, known volume of the stock
solution to another volumetric flask and diluting to the mark with the same solvent. The
final concentration should be such that the maximum absorbance is within the linear range
of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

e Instrument Parameters (Typical):
o Spectrometer: A dual-beam UV-Vis spectrophotometer.

o Scan Range: Typically 200-400 nm for aromatic compounds.
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o Scan Speed: Medium.

o Slit Width: 1-2 nm.

» Data Acquisition and Processing:

o

Fill a quartz cuvette with the solvent to be used as the reference (blank).

[¢]

Fill a matching quartz cuvette with the prepared mesitylene solution.

Place the reference cuvette in the reference beam path and the sample cuvette in the

o

sample beam path of the spectrophotometer.

Run a baseline correction with the solvent-filled cuvettes.

[¢]

[e]

Acquire the absorption spectrum of the mesitylene solution.

o

Identify the wavelength(s) of maximum absorbance (Amax).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of mesitylene and identify its molecular ion and major
fragment ions.

Methodology:
e Sample Introduction:

o For a volatile liquid like mesitylene, direct injection or gas chromatography-mass
spectrometry (GC-MS) can be used.

o Direct Injection: A small amount of the liquid sample is introduced into the ion source via a
heated probe or a direct insertion probe.

o GC-MS: A dilute solution of mesitylene in a volatile solvent is injected into the gas
chromatograph. The GC separates mesitylene from any impurities, and it then enters the
mass spectrometer.

e Instrument Parameters (Typical for Electron lonization - EI):
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[e]

lonization Method: Electron lonization (El).

o

Electron Energy: 70 eV.

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

o

Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-200).

[¢]

lon Source Temperature: 150-250 °C.

o Data Acquisition and Processing:
o Acquire the mass spectrum.

o lIdentify the peak corresponding to the molecular ion (M*), which will have an m/z value
equal to the molecular weight of mesitylene (120).

o Analyze the fragmentation pattern to identify the major fragment ions. The most abundant
peak in the spectrum is designated as the base peak.

Mesitylene's Spectroscopic Fingerprint

The following diagram illustrates the relationship between the molecular structure of
mesitylene and its characteristic spectroscopic signals, providing a concise visual summary of
its analytical fingerprint.
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NMR Spectroscopy

2 Signals

Symmetry

3 Signals

Symmetry

Functional Groups

{Mesitylene (CeH12) | 1,3,5-Trimethylbenzene}

T-System

Ar-H, C-H, C=C stretches ‘-
Other Techniques

Fragmentation @ Amax ~265 nm »| UV_Vis_Data
M*=120, Base=105 ;-

Mass Spec

Click to download full resolution via product page

Caption: Mesitylene's structure dictates its unique spectroscopic outputs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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